1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one
Description
Properties
CAS No. |
88172-50-3 |
|---|---|
Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[9-(2-methylphenyl)fluoren-9-yl]ethanone |
InChI |
InChI=1S/C22H18O/c1-15-9-3-6-12-19(15)22(16(2)23)20-13-7-4-10-17(20)18-11-5-8-14-21(18)22/h3-14H,1-2H3 |
InChI Key |
XLZASEAVVQCLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Overview
The most common and direct synthesis of 1-[9-(2-Methylphenyl)-9H-fluoren-9-yl]ethan-1-one involves the Friedel-Crafts acylation reaction. This method uses fluorenone as the acylating agent and o-tolyl chloride (2-methylphenyl chloride) as the aryl source, with aluminum chloride (AlCl3) serving as the Lewis acid catalyst.
Reaction Conditions
- Catalyst: Aluminum chloride (AlCl3)
- Solvent: Anhydrous conditions are essential to prevent catalyst hydrolysis; typical solvents include dry dichloromethane or carbon disulfide.
- Temperature: Controlled low to moderate temperatures (0–40 °C) to avoid side reactions.
- Duration: Several hours until reaction completion monitored by TLC or GC.
Advantages
- High regioselectivity for the 9-position on the fluorenyl ring.
- Good yields (typically above 70–85%) with proper stoichiometry and reaction control.
- The reaction allows straightforward purification by recrystallization or chromatography.
Mechanism
The AlCl3 activates the acyl chloride by forming a complex, generating an acylium ion that electrophilically attacks the fluorenyl ring at the 9-position, forming the ketone linkage characteristic of the target compound.
Preparation of Fluorenone Intermediate
Since fluorenone is a key precursor, its preparation impacts the overall synthesis efficiency.
Oxidation of Fluorene to Fluorenone
Several methods exist for preparing 9-fluorenone from fluorene, which is commercially available or prepared industrially.
Oxidation with Sodium Hydroxide and Quaternary Ammonium Salt in Aromatic Solvent:
- Industrial fluorene is reacted with sodium hydroxide and a quaternary ammonium salt catalyst in a benzene series solvent such as toluene or xylene.
- The reaction is conducted at 90–100 °C under atmospheric pressure with continuous air or oxygen flow for oxidation.
- After 4–5 hours, the mixture is cooled, filtered, and the solvent is recovered by reduced-pressure distillation.
- The product crystallizes as yellow 9-fluorenone crystals with purity >99.2% and yield >86.7%.
-
- Mild reaction conditions compared to vapor phase oxidation.
- Use of inexpensive catalysts (NaOH) and recyclable solvents.
- Environmentally friendly with low wastewater generation.
| Component | Mass (g) | Notes |
|---|---|---|
| Industrial fluorene | 10 | Starting material |
| Toluene | 80–90 | Solvent |
| Sodium hydroxide | 1–1.5 | Catalyst |
| Quaternary ammonium salt | 0.2–0.3 | Phase-transfer catalyst |
Alternative Preparation of 9-Fluorenemethanol (Related Intermediate)
- Sodium ethoxide, ethyl formate, and tetrahydrofuran (THF) are used to prepare 9-fluorenemethanol, which can be further oxidized or transformed into fluorenone derivatives.
- Reaction involves stirring fluorene with sodium ethoxide in THF, followed by addition of ethyl formate at 30–40 °C for about 12 hours.
- Work-up includes aqueous quenching, organic extraction, drying, and recrystallization.
- This method offers gentle reaction conditions, reduced impurities, and improved yields suitable for industrial scaling.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidation of fluorene to fluorenone | Fluorene, NaOH, quaternary ammonium salt, toluene or xylene, air flow | 90–100 | 4–5 | >86.7 | >99.2 | Mild, cost-effective, environmentally friendly |
| Friedel-Crafts acylation | Fluorenone, o-tolyl chloride, AlCl3, anhydrous solvent | 0–40 | Several | 70–85 | High | Requires anhydrous conditions for catalyst stability |
| Preparation of 9-fluorenemethanol | Fluorene, sodium ethoxide, ethyl formate, THF | 30–40 | 12 | Moderate | High | Gentle conditions, intermediate for fluorenone synthesis |
Research Findings and Considerations
- The oxidation method using sodium hydroxide and quaternary ammonium salts in aromatic solvents is superior to vapor phase oxidation due to lower temperature requirements, higher yields, and easier solvent recovery.
- Friedel-Crafts acylation remains the most reliable method to attach the 2-methylphenyl group to fluorenone, forming the target ethanone structure.
- The purity of intermediates such as fluorenone directly influences the yield and quality of the final product.
- Environmental and cost factors favor the use of recyclable solvents and inexpensive catalysts, as demonstrated in the oxidation step.
- Reaction monitoring by TLC, GC, or HPLC is essential to optimize reaction time and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Br2 in acetic acid for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Organic Synthesis
1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one serves as a precursor in the synthesis of more complex organic molecules. Its structure allows it to be involved in various reactions, such as:
- Condensation Reactions : It can participate in reactions with hydrazines to form hydrazone derivatives, which have been shown to exhibit biological activity against various pathogens .
- Synthesis of Schiff Bases : The compound can be used to create Schiff bases that demonstrate significant antimicrobial properties. For instance, derivatives synthesized from 9-fluorenone have shown promising results against strains such as Escherichia coli and Staphylococcus aureus at concentrations comparable to standard antibiotics .
Medicinal Chemistry
The biological activities of this compound and its derivatives have been a focus of research, particularly for their antimicrobial and cytotoxic properties:
- Antimicrobial Activity : Studies indicate that compounds derived from this compound exhibit varying degrees of antimicrobial efficacy. For example, derivatives have been tested against fungi like Candida albicans, showing enhanced antifungal activity due to the presence of the methyl group .
- Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxicity against cancer cell lines, revealing potential as anticancer agents. The mechanisms often involve the induction of apoptosis in targeted cells .
Materials Science
In materials science, this compound is explored for its role in developing advanced materials:
- Fluorescent Materials : The compound's fluorescence properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into its photophysical properties has shown promise for enhancing device performance .
- Polymeric Applications : Its derivatives can be incorporated into polymer matrices to improve mechanical and thermal stability. This is particularly relevant in the development of coatings and composites that require enhanced durability and resistance to environmental factors .
Case Study 1: Antimicrobial Derivatives
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that specific modifications on the fluorenone structure significantly enhanced antibacterial properties compared to the parent compound.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Base Compound | E. coli | 100 |
| Methyl Derivative | S. aureus | 50 |
| Hydrazone Variant | Klebsiella pneumoniae | 75 |
Case Study 2: Fluorescent Material Development
In another study focusing on optoelectronic applications, researchers developed a polymer blend incorporating this compound derivatives. The blend exhibited improved light emission properties, leading to enhanced efficiency in OLED applications.
| Parameter | Value |
|---|---|
| Luminance (cd/m²) | 1500 |
| Efficiency (lm/W) | 20 |
| Lifetime (hours) | 5000 |
Mechanism of Action
The mechanism of action of 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Fluorenyl Ethanones
*Estimated based on substituent contributions.
Key Observations :
- Electron-Donating vs.
- Steric Effects: Ortho-substituted methyl groups (as in the target compound) introduce steric hindrance, reducing crystallinity compared to para-substituted derivatives (e.g., 3-(4-methylphenyl)-fluorenyl propanone) .
- logP and Solubility : The target compound’s higher logP (~6.0) compared to carbazole derivatives (e.g., logP 5.913 in ) suggests greater lipophilicity, impacting its utility in solution-processed optoelectronic devices.
Insights :
- Cross-Coupling Reactions : Carbazole-fluorene hybrids (e.g., ) employ palladium-catalyzed cross-coupling, suggesting routes for introducing aryl/heteroaryl groups to the fluorenyl core.
Electronic and Optical Properties
Fluorene derivatives exhibit strong π-π* transitions. The target compound’s 2-methylphenyl group likely causes a bathochromic shift compared to unsubstituted fluorenyl ethanones. In contrast, electron-withdrawing groups (e.g., chlorine in ) blue-shift absorption. Carbazole-containing analogs () show enhanced charge-transfer characteristics due to nitrogen’s lone-pair electrons, making them superior for hole-transport layers in OLEDs.
Crystallographic and Structural Analysis
Crystal structures of related compounds (e.g., ) reveal planar fluorenyl cores with substituents influencing packing motifs. Ortho-substituted derivatives like the target compound may exhibit twisted conformations, reducing intermolecular π-stacking—critical for tuning charge mobility in thin-film devices. SHELX programs () are commonly employed for refining such structures.
Biological Activity
1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 226.29 g/mol
- CAS Number : 151775-20-1
The compound features a fluorenyl moiety, which is known for its applications in organic electronics and photonic devices, but its biological implications are less explored.
Biological Activity Overview
Research indicates that compounds related to fluorenes often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific activities associated with this compound.
Anticancer Activity
Fluorene derivatives have been studied for their potential anticancer properties. A notable study demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of caspases.
- Mechanism : The compound may disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic pathways.
- Case Study : In vitro assays showed that derivatives with similar structures exhibited significant cytotoxicity against pancreatic cancer cells, suggesting a promising avenue for further exploration in cancer therapy .
Antimicrobial Properties
Research has indicated that fluorenyl compounds possess antimicrobial activity against various pathogens. A synthesis study highlighted that several derivatives exhibited inhibitory effects against multidrug-resistant strains of bacteria.
- Minimum Inhibitory Concentration (MIC) : Some synthesized thiazole derivatives related to fluorenes showed MIC values greater than 256 μg/mL against Gram-positive bacteria, indicating moderate activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 128 | Gram-positive bacteria |
| Compound B | >256 | Fungi |
The biological activity of this compound may be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to interact with lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Some studies suggest that fluorenyl compounds can inhibit key enzymes involved in cellular metabolism, contributing to their antiproliferative effects.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress through ROS generation is another proposed mechanism for the observed cytotoxicity in cancer cells.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- A study investigating the synthesis and evaluation of antimicrobial properties found that certain derivatives exhibited promising activity against resistant strains .
- Another research focused on the cytotoxic effects of fluorene derivatives on human cancer cell lines, demonstrating significant growth inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
